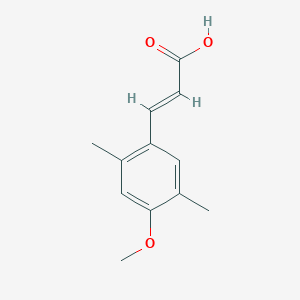
(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid, also known as p-Menth-1-en-9-oic acid, is a natural product found in various plants, including peppermint and eucalyptus. It has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, modulation of pain pathways, and disruption of bacterial and fungal cell membranes.
Biochemical and Physiological Effects
(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) in immune cells, thereby reducing oxidative stress. Additionally, it has been shown to modulate the activity of various enzymes involved in inflammation and pain pathways. Moreover, it exhibits antibacterial and antifungal activity by disrupting the cell membranes of these microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid in lab experiments is its natural origin, making it a potential candidate for the development of new natural products. Additionally, it has low toxicity and high stability, making it easy to handle and store. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research on (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid. One direction is to investigate its potential as a natural product for the development of new antibiotics. Another direction is to explore its potential as a therapeutic agent for the treatment of inflammatory and pain-related disorders. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis method of (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid involves the reaction between p-cymene and acrylic acid. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, to yield the desired product. This method has been optimized to produce high yields of (E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid with purity greater than 95%.
Applications De Recherche Scientifique
(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, it has been found to have analgesic effects by modulating pain pathways in the central nervous system. Moreover, it exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-7-11(15-3)9(2)6-10(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIBAKWPAAWBAN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxy-2,5-dimethylphenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(Dimethylamino)-N-[3-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2467393.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2467396.png)
![diendo-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2467397.png)
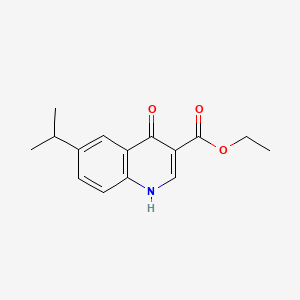
![2-{[10-(Ethoxycarbonyl)pyrido[1,2-a]indol-3-yl]oxy}acetic acid](/img/structure/B2467403.png)

![3-phenyl-5,5a,6,11b-tetrahydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-2(3H)-one](/img/structure/B2467406.png)
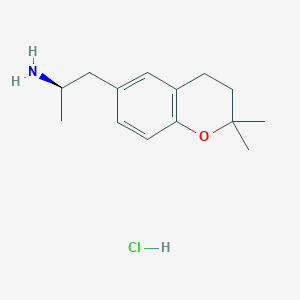
![2-Chloro-N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2467409.png)
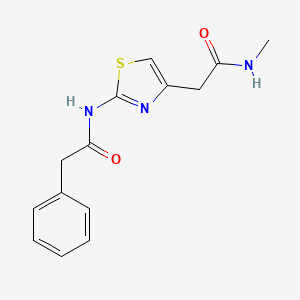
![2-(4-chlorophenoxy)-2-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide](/img/structure/B2467411.png)
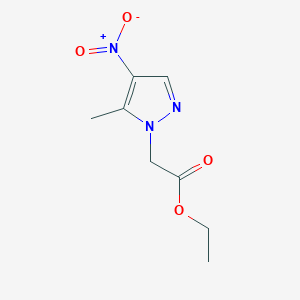
![N-[(1E)-2-methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2467413.png)